Methyl 1-(phenylsulfanyl)cyclopentane-1-carboxylate
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Overview
Description
Methyl 1-(phenylsulfanyl)cyclopentane-1-carboxylate: is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by the presence of a cyclopentane ring substituted with a phenylsulfanyl group and a methyl ester group at the 1-position. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(phenylsulfanyl)cyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with phenylsulfanyl chloride in the presence of a base such as sodium hydride. The resulting intermediate is then esterified with methanol to form the final product. The reaction conditions usually require an inert atmosphere and controlled temperature to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time. Purification is achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-(phenylsulfanyl)cyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
Methyl 1-(phenylsulfanyl)cyclopentane-1-carboxylate is used in scientific research for its unique chemical properties. It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals. In medicinal chemistry, it is used to develop new drugs with potential therapeutic effects. In biology, it is studied for its interactions with biological molecules and its potential as a biochemical probe. In industry, it is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-(phenylsulfanyl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets The phenylsulfanyl group can participate in various chemical reactions, altering the compound’s reactivity and interactions The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol
Comparison with Similar Compounds
- Methyl 1-cyclopentene-1-carboxylate
- Methyl 1-cyclohexene-1-carboxylate
- Ethyl 1-cyclopentene-1-carboxylate
Comparison: Methyl 1-(phenylsulfanyl)cyclopentane-1-carboxylate is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties compared to other similar compounds. This group enhances the compound’s reactivity and potential applications in various fields. The cyclopentane ring structure also contributes to its stability and versatility in chemical synthesis.
Properties
CAS No. |
61829-55-8 |
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Molecular Formula |
C13H16O2S |
Molecular Weight |
236.33 g/mol |
IUPAC Name |
methyl 1-phenylsulfanylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C13H16O2S/c1-15-12(14)13(9-5-6-10-13)16-11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 |
InChI Key |
RVUVDWYGKNNPIA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCCC1)SC2=CC=CC=C2 |
Origin of Product |
United States |
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